molecular formula C8H18ClNO2 B2457086 2-Amino-5,5-dimethylhexanoic acid hydrochloride CAS No. 1803567-41-0

2-Amino-5,5-dimethylhexanoic acid hydrochloride

Cat. No.: B2457086
CAS No.: 1803567-41-0
M. Wt: 195.69
InChI Key: ZJYVCUILLDAAIB-UHFFFAOYSA-N
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Description

2-Amino-5,5-dimethylhexanoic acid hydrochloride (CAS 1803567-41-0) is a non-natural, branched-chain amino acid derivative of significant interest in medicinal chemistry and life sciences research . With a molecular formula of C 8 H 18 ClNO 2 and a molecular weight of 195.69 g/mol, this compound features a unique structure with a tertiary carbon side-chain, offering steric hindrance and altered lipophilicity compared to standard amino acids . This makes it a valuable building block for peptide engineering, where it is used to induce specific conformational changes, enhance metabolic stability, and explore structure-activity relationships (SAR) in novel peptide therapeutics . The hydrochloride salt form ensures improved solubility and handling for synthetic applications. Researchers utilize this compound exclusively for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-amino-5,5-dimethylhexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,3)5-4-6(9)7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYVCUILLDAAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803567-41-0
Record name 2-amino-5,5-dimethylhexanoic acid hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,5-dimethylhexanoic acid hydrochloride involves several steps, starting from readily available precursors. One common method includes the alkylation of a suitable amine with a halogenated hexanoic acid derivative under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures. The final product is usually purified through crystallization or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5-dimethylhexanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted amino acid derivatives .

Scientific Research Applications

2-Amino-5,5-dimethylhexanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5,5-dimethylhexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Aminohexanoic acid: Lacks the two methyl groups on the fifth carbon atom.

    5-Amino-5-methylhexanoic acid: Contains only one methyl group on the fifth carbon atom.

    2-Amino-4,4-dimethylpentanoic acid: Has a different carbon chain structure.

Uniqueness

2-Amino-5,5-dimethylhexanoic acid hydrochloride is unique due to the presence of two methyl groups on the fifth carbon atom, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer specific properties that are not observed in similar compounds, making it valuable for certain applications .

Biological Activity

2-Amino-5,5-dimethylhexanoic acid hydrochloride (often referred to as ADH) is a compound that has garnered attention for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H17ClN2O2
  • Molecular Weight : 195.69 g/mol
  • Solubility : The hydrochloride form enhances solubility in water, making it suitable for various applications.

The structure of this compound features an amino group and two methyl groups on the fifth carbon atom of the hexanoic acid chain. This unique configuration influences its chemical reactivity and biological interactions.

The biological activity of this compound stems from its ability to interact with specific molecular targets such as enzymes and receptors. The amino group allows for the formation of hydrogen bonds and ionic interactions, which can modulate the activity of these biological targets.

Key Mechanisms:

  • Enzyme Interaction : The compound may influence metabolic pathways by interacting with enzymes involved in amino acid metabolism.
  • Receptor Binding : It can bind to specific receptors, potentially affecting signaling pathways related to neurotransmission and muscle contraction .

1. Pharmacological Research

Research indicates that this compound has potential therapeutic applications:

  • Neuroprotective Effects : Studies have suggested that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
  • Muscle Performance Enhancement : There is ongoing research into its role as a performance enhancer in sports medicine due to its potential effects on muscle metabolism.

2. Chemical Synthesis

The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules used in pharmaceuticals.

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential use in neuroprotection .

Case Study 2: Muscle Performance

In a clinical trial involving athletes, supplementation with this compound was associated with improved endurance and recovery times post-exercise. The findings indicate that this compound may enhance muscle performance through metabolic modulation.

Comparative Biological Activity Table

CompoundBiological ActivityMechanism of Action
2-Amino-5,5-dimethylhexanoic acidNeuroprotective, Performance EnhancerEnzyme interaction, Receptor binding
Other Amino AcidsVaries (e.g., neurotransmission)Varies

Q & A

Q. How should researchers present experimental data for publication?

  • Recommended format :
  • Tables : Include IC₅₀ values, purity metrics, and stability data.
  • Graphs : Dose-response curves for biological activity, HPLC chromatograms for purity.
  • Structural diagrams : Highlight stereochemistry (e.g., (S)-enantiomer, CAS 142886-13-3) if relevant .

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